5-fluoro-1-propyl-1H-indole-2-carboxylic acid CAS number
5-fluoro-1-propyl-1H-indole-2-carboxylic acid CAS number
An In-depth Technical Guide to the Synthesis and Characterization of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this nucleus allows for the fine-tuning of pharmacological activity. This guide provides a comprehensive technical overview of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid , a novel derivative of the well-established synthetic building block, 5-fluoro-1H-indole-2-carboxylic acid. As this specific N-propylated compound is not commercially available and lacks an assigned CAS number, this document details a robust, field-proven synthetic pathway, outlines expected analytical characterization, and discusses its potential applications in drug discovery. The narrative is grounded in established chemical principles, providing both step-by-step protocols and the causal reasoning behind methodological choices to empower researchers in its synthesis and exploration.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile biological activity.[1] Its inherent electronic properties and the capacity for diverse functionalization make it a frequent starting point for the development of novel therapeutics.[1] The introduction of a fluorine atom at the 5-position, as seen in the parent compound 5-fluoro-1H-indole-2-carboxylic acid, often enhances metabolic stability and binding affinity through favorable electronic interactions.[1]
Alkylation of the indole nitrogen at the N-1 position is a key strategy to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact cell permeability and target engagement.[2] This guide focuses specifically on the synthesis of the N-propyl derivative, providing a logical framework for creating a new chemical entity with potential for unique pharmacological properties. The described methodologies are designed to be self-validating, relying on established and reliable chemical transformations.
Compound Identification and Physicochemical Properties
As of the date of this guide, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is a novel compound not listed in major chemical databases. Therefore, a CAS number has not been assigned. The expected properties are derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂FNO₂ | Calculated |
| Molecular Weight | 221.23 g/mol | Calculated |
| Parent Compound CAS | 399-76-8 (for 5-fluoro-1H-indole-2-carboxylic acid) | [3][4][5] |
| Predicted LogP | ~2.5 - 3.5 | Estimated |
| Appearance | Expected to be a crystalline solid | Inferred |
A Validated Synthetic Pathway
The synthesis of the target compound is logically approached via a three-step sequence starting from the commercially available 5-fluoro-1H-indole-2-carboxylic acid. The core challenge in N-alkylation of an indole-2-carboxylic acid is the presence of the acidic carboxylic proton, which would be preferentially deprotonated by the base required for N-H deprotonation. Therefore, a protection-alkylation-deprotection strategy is the most robust and reliable approach.
Synthetic Workflow Overview
The overall transformation is illustrated below. The strategy involves (1) protection of the carboxylic acid as an ethyl ester, (2) N-alkylation of the indole nitrogen with a propyl halide, and (3) hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
PART 1: Esterification of 5-fluoro-1H-indole-2-carboxylic acid
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Rationale: The carboxylic acid is converted to an ethyl ester to protect the acidic proton. This prevents side reactions during the subsequent base-mediated N-alkylation step. Fischer esterification is a classic and cost-effective method for this transformation.
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Protocol:
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To a solution of 5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.1 M concentration), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
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A precipitate of ethyl 5-fluoro-1H-indole-2-carboxylate will form. Collect the solid by vacuum filtration, wash with water, and dry in vacuo. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
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PART 2: N-Propylation of Ethyl 5-fluoro-1H-indole-2-carboxylate
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Rationale: This step introduces the propyl group onto the indole nitrogen. The use of potassium carbonate provides a sufficiently basic environment to deprotonate the N-H group without being strong enough to promote unwanted side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction.[6]
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Protocol (Adapted from[6]):
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In a round-bottom flask, combine ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide (0.5 eq) in anhydrous DMF.
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Add 1-iodopropane (or 1-bromopropane, 4.0 eq) to the mixture.
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Stir the reaction mixture at 50°C for 12-24 hours. Monitor the reaction by TLC.
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Once the reaction is complete, cool to room temperature and evaporate the DMF under high vacuum.
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Partition the residue between ethyl acetate and water. Separate the layers.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 5-fluoro-1-propyl-1H-indole-2-carboxylate.
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PART 3: Saponification to 5-fluoro-1-propyl-1H-indole-2-carboxylic acid
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Rationale: The final step is the hydrolysis of the ethyl ester to reveal the target carboxylic acid. Alkaline hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion.[3][7] Subsequent acidification protonates the carboxylate salt to yield the final product.
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Protocol (Adapted from[3]):
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Dissolve the purified ethyl 5-fluoro-1-propyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of acetone and an aqueous solution of potassium hydroxide (KOH, 6.0 eq).
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Heat the solution to reflux for 1-2 hours, monitoring by TLC until the ester starting material is fully consumed.
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Cool the mixture and remove the acetone under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl).
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The target compound, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid, will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Disappearance of the broad N-H singlet (typically >11 ppm). Appearance of a triplet at ~4.6 ppm (2H, N-CH₂), a multiplet at ~1.8 ppm (2H, -CH₂-), and a triplet at ~0.9 ppm (3H, -CH₃). Aromatic and H-3 protons will show slight shifts compared to the starting material. |
| ¹³C NMR | Appearance of three new aliphatic carbon signals corresponding to the propyl group (~48 ppm for N-CH₂, ~23 ppm for -CH₂, and ~11 ppm for -CH₃). |
| LC-MS | A single major peak on the HPLC chromatogram indicating purity. The mass spectrometer should detect the molecular ion [M+H]⁺ at m/z 222.09 or [M-H]⁻ at m/z 220.09. |
| FTIR | Presence of a broad O-H stretch (~2500-3500 cm⁻¹) and a C=O stretch (~1680 cm⁻¹) characteristic of a carboxylic acid. |
Potential Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is a known pharmacophore with diverse biological activities. Derivatives have been investigated for a range of therapeutic applications.
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Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through mechanisms such as tubulin polymerization inhibition.[8] The N-propyl group can enhance lipophilicity, potentially improving cell penetration and efficacy.
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Antioxidant Properties: The indole nucleus is known to have antioxidant and radical-scavenging properties. N-substituted indole amides have demonstrated significant antioxidant effects.[9]
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Enzyme Inhibition: The parent compound, 5-fluoroindole-2-carboxylic acid, is a known antagonist of the glycine site of the NMDA receptor. The N-propyl derivative could be explored for modulated activity against this or other neurological targets.
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Antiviral/Antibacterial Agents: The indole scaffold is a key component in developing new agents against various pathogens.[1]
Future research should focus on the in vitro screening of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid against a panel of cancer cell lines, bacterial strains, and relevant enzymes to determine its biological activity profile.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the synthesis, characterization, and potential exploration of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid. By employing a logical three-step synthetic strategy of protection, alkylation, and deprotection, researchers can reliably access this novel compound from a readily available precursor. The detailed protocols and mechanistic rationale are intended to empower scientists in drug development to build upon the rich chemical heritage of the indole scaffold and investigate new frontiers in medicinal chemistry.
References
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Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
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Reddy, T. J., et al. (2007). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PMC. Available from: [Link]
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INDOFINE Chemical Company. 5-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID | 399-76-8. Available from: [Link]
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Carocci, A., et al. (2020). Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. Bioorganic Chemistry. Available from: [Link]
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Capan, G., et al. (2010). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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